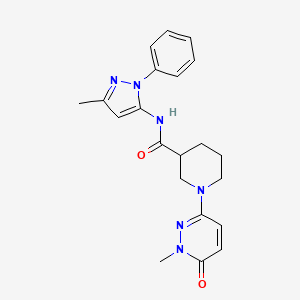![molecular formula C16H14ClN3OS2 B6505048 3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea CAS No. 1421445-30-8](/img/structure/B6505048.png)
3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazole ring, a thiophene ring, a urea linkage, and a chlorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The urea linkage (-NH-CO-NH-) is a functional group that features two amide linkages joined by a carbonyl (C=O) group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the thiazole and thiophene rings followed by the introduction of the urea linkage . The chlorophenyl group could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, the urea linkage, and the chlorophenyl group. The presence of these groups would likely be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions. The urea linkage could potentially hydrolyze under acidic or basic conditions to yield amines and a carbonyl compound .Aplicaciones Científicas De Investigación
2-CMTU has been studied for its potential applications in scientific research. It has been used as an inhibitor of enzymes, a modulator of gene expression, and an anti-inflammatory agent. Additionally, it has been investigated for its ability to modulate the activity of G-protein coupled receptors and to inhibit the growth of cancer cells.
Mecanismo De Acción
Target of Action
The compound “3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea” is a thiazole derivative . Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets to modulate their function, leading to various downstream effects
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. For thiazole derivatives, these effects can include a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-CMTU in laboratory experiments has a number of advantages. It is a small molecule, making it easy to synthesize and store. Additionally, its ability to modulate the activity of enzymes and G-protein coupled receptors makes it a useful tool for studying signal transduction pathways. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to maintain a consistent concentration.
Direcciones Futuras
There are a number of potential future directions for the study of 2-CMTU. It could be studied further as an inhibitor of enzymes involved in signal transduction pathways, as a modulator of G-protein coupled receptors, and as an anti-inflammatory agent. Additionally, it could be studied for its potential to modulate the activity of other proteins involved in signal transduction pathways, such as G-proteins, ion channels, and transcription factors. Furthermore, its ability to inhibit the growth of cancer cells could be explored further, as well as its potential applications in other diseases. Finally, its metabolism and pharmacokinetics could be studied in order to better understand its pharmacological properties.
Métodos De Síntesis
2-CMTU can be synthesized via a two-step process. The first step involves the reaction of 2-chlorophenyl-4-methylthiazole with thiophen-2-yl isocyanate in the presence of a base. This reaction yields the intermediate compound, 2-chlorophenyl-4-methylthiazol-5-ylmethyl isocyanate. The second step involves the reaction of the intermediate with thiophen-2-ylurea in the presence of a base, which yields 2-CMTU.
Propiedades
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c1-10-13(9-18-16(21)20-14-7-4-8-22-14)23-15(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOZNXVQWJCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6504966.png)
![N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B6504974.png)
![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)

![ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B6504992.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)
![2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505001.png)
![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)
![N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6505013.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)